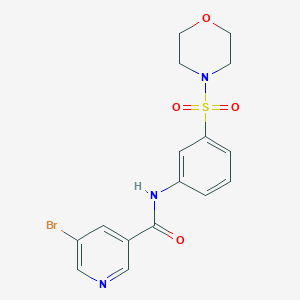
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazoline ring system, which is fused with various functional groups, making it a versatile molecule for chemical modifications and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate typically involves multi-step organic reactions One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagentsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological activities .
Applications De Recherche Scientifique
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound for the development of new anticancer and antimicrobial agents.
Mécanisme D'action
The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit kinases involved in cell proliferation, thereby reducing tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
2-Aminothiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its quinazoline core is particularly effective in binding to various molecular targets, making it a versatile compound for drug development .
Propriétés
IUPAC Name |
(4-aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-9-5-6-10(12(18)7-9)16(22)23-8-14-20-13-4-2-1-3-11(13)15(19)21-14/h1-7H,8,18H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVDIVCPARPVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)COC(=O)C3=C(C=C(C=C3)Cl)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[3-(dimethylsulfamoyl)phenyl]imino-5-methyl-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7485746.png)
![4-[2-(1-Benzylimidazol-2-yl)sulfanylacetyl]piperazin-2-one](/img/structure/B7485750.png)



![(2R)-1-[(E)-3-phenylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7485797.png)

![(2R)-4-methyl-2-[[(2S)-oxolane-2-carbonyl]amino]pentanoic acid](/img/structure/B7485822.png)
![6-[(3-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7485825.png)


![4-[5-[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethyl]sulfanyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B7485844.png)

![(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid](/img/structure/B7485852.png)
